molecular formula C23H24N4OS B2732323 5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-23-2

5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2732323
CAS No.: 868219-23-2
M. Wt: 404.53
InChI Key: YKMMFBNIDUBHNU-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused with a triazole ring, along with a benzylpiperidine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Coupling with Benzylpiperidine: The benzylpiperidine moiety can be introduced through a nucleophilic substitution reaction, where the benzylpiperidine reacts with a suitable electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, or it may activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazole Derivatives: Compounds with similar thiazole and triazole rings.

    Benzylpiperidine Derivatives: Compounds with similar benzylpiperidine moieties.

Uniqueness

The uniqueness of 5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its specific combination of structural features, which may confer unique biological activities and therapeutic potential. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and potential drug development.

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS/c28-22-21(29-23-24-16-25-27(22)23)20(19-9-5-2-6-10-19)26-13-11-18(12-14-26)15-17-7-3-1-4-8-17/h1-10,16,18,20,28H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMMFBNIDUBHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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